molecular formula C17H15NO2S B11777663 2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole

2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole

Cat. No.: B11777663
M. Wt: 297.4 g/mol
InChI Key: XAOHBJOHERXATH-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole is a complex organic compound that features a biphenyl group attached to a pyrrole ring with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole typically involves multiple steps, starting with the preparation of the biphenyl and pyrrole precursors. One common method involves the nucleophilic substitution reaction where a biphenyl derivative is reacted with a pyrrole derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, cyclohexyl derivatives, and various substituted pyrrole compounds .

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, while the pyrrole ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole is unique due to its combination of a biphenyl group and a pyrrole ring with a methylsulfonyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

3-methylsulfonyl-2-(4-phenylphenyl)-1H-pyrrole

InChI

InChI=1S/C17H15NO2S/c1-21(19,20)16-11-12-18-17(16)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12,18H,1H3

InChI Key

XAOHBJOHERXATH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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